N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide
Description
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide is a synthetic thiazole carboxamide derivative characterized by a cyclopentyl group at the N-terminal and a 4-sulfamoylbenzoyl-substituted amino moiety at the 2-position of the thiazole ring.
Properties
Molecular Formula |
C16H18N4O4S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O4S2/c17-26(23,24)12-7-5-10(6-8-12)14(21)20-16-19-13(9-25-16)15(22)18-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,18,22)(H2,17,23,24)(H,19,20,21) |
InChI Key |
JEHIKSXSXUAHBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfamoylbenzoyl group and the cyclopentyl moiety. Common reagents used in these reactions include thionyl chloride, cyclopentylamine, and 4-sulfamoylbenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3-thiazole-4-carboxamides, where substituent variations dictate pharmacological and physicochemical properties. Key comparisons include:
a. N-cyclopentyl-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide (BK45640)
- Substituents : Cyclopentyl (N-terminal), pyrimidin-2-yl (2-position).
- Molecular Weight : 289.36 g/mol (vs. ~400 g/mol estimated for the target compound).
- Key Differences : The pyrimidinyl group in BK45640 is less polar than the sulfamoylbenzoyl group in the target compound, likely reducing aqueous solubility. BK45640 is marketed for research use, but its biological profile remains unspecified .
b. Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)
- Substituents: Diisopropylaminoethyl (N-terminal), hydroxy-dimethoxybenzoyl (2-position).
- Activity : Approved prokinetic agent enhancing acetylcholine release.
- Key Differences: The diisopropylaminoethyl group in acotiamide improves bioavailability via increased lipophilicity, while the hydroxy-dimethoxybenzoyl moiety may confer metabolic stability. In contrast, the target compound’s sulfamoylbenzoyl group could enhance target specificity through hydrogen bonding .
c. N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide
- Substituents : 4-Fluorophenyl (N-terminal), phenylsulfonyl (2-position).
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
